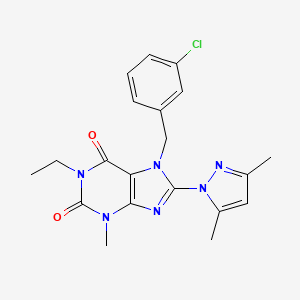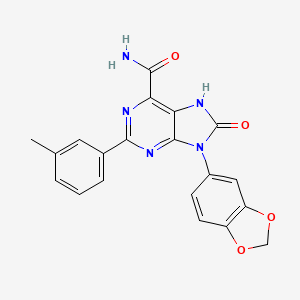![molecular formula C29H36N6O2 B2439739 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902931-69-5](/img/no-structure.png)
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Chemical Synthesis and Molecular Structure
One study focused on the preparation of [1,2,4]triazoloquinazolinium betaines and investigated the molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines. This research provides insights into the crystal and molecular structure of such derivatives, elucidating the chemical processes involved in their synthesis and the structural characteristics of the resulting compounds (Crabb et al., 1999).
Quality Control and Pharmaceutical Applications
Another study developed quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting its potential as an antimalarial agent. This research aimed to establish a comprehensive quality control framework, including solubility, identification, impurity profiling, and assay methods, to ensure the purity and efficacy of the compound for further in-depth studies (Danylchenko et al., 2018).
Antimicrobial Activity
The antimicrobial properties of triazine-based thiazolidinones and their derivatives have been explored. One study synthesized a novel series of thiazolidinone derivatives and evaluated their antimicrobial activity against a range of bacteria and fungi, contributing to the search for new antimicrobial agents (Patel et al., 2012).
Novel Synthetic Routes and Derivatives
Research on the synthesis of [1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through a three-component condensation process demonstrates the chemical versatility and potential for creating diverse molecular structures within this chemical class. These synthetic pathways offer novel approaches to generating compounds with potential applications in various fields (Shikhaliev et al., 2005).
Antihypertensive and Anti-inflammatory Activities
Some derivatives of quinazolinone compounds have been synthesized and evaluated for their antihypertensive and anti-inflammatory activities. These studies contribute to the understanding of the biological activities of quinazolinone derivatives and their potential therapeutic applications, further underscoring the importance of this class of compounds in medicinal chemistry (Alagarsamy & Pathak, 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards.
Future Directions
This would involve speculating on potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in medicine or industry.
Please note that these analyses would require specialized knowledge and equipment, and may not be possible without access to a well-equipped laboratory. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
properties
CAS RN |
902931-69-5 |
|---|---|
Product Name |
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molecular Formula |
C29H36N6O2 |
Molecular Weight |
500.647 |
IUPAC Name |
1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H36N6O2/c1-20(2)13-14-34-28(37)23-7-5-6-8-24(23)35-26(30-31-29(34)35)11-12-27(36)33-17-15-32(16-18-33)25-19-21(3)9-10-22(25)4/h5-10,19-20H,11-18H2,1-4H3 |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



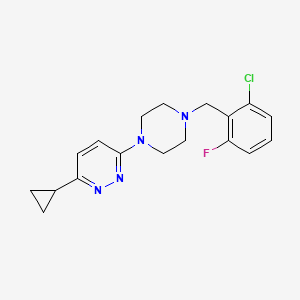
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)
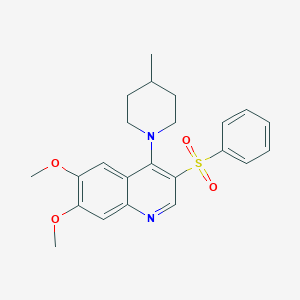
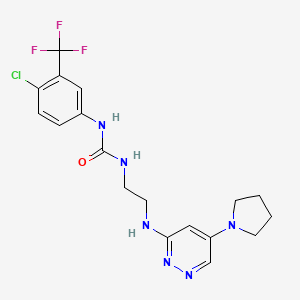
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)
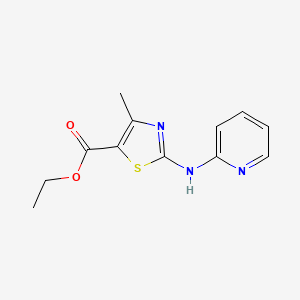
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)
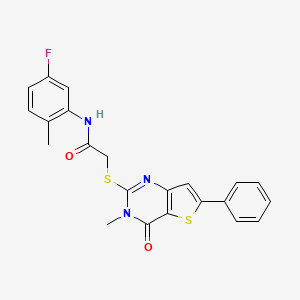
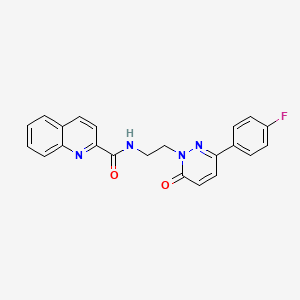
![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)
